molecular formula C21H28NO3+ B076584 Methylbenactyzium CAS No. 13473-61-5

Methylbenactyzium

カタログ番号: B076584
CAS番号: 13473-61-5
分子量: 342.5 g/mol
InChIキー: HDAMOICMOAXFLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

メチルベナクチジウム臭化物は、ジエチルアミノエタノールとベンジル酸のエステル化、続いてメチル臭化物による四級化によって合成することができます 。反応条件は、通常、ジクロロメタンなどの溶媒と硫酸などの触媒の使用を伴います。工業生産方法は、同様の合成経路を採用しますが、より大規模で、収率と純度を向上させるための最適化された反応条件を採用しています。

化学反応の分析

メチルベナクチジウム臭化物は、次のようないくつかの種類の化学反応を起こします。

科学研究への応用

メチルベナクチジウム臭化物は、幅広い科学研究に応用されています。

科学的研究の応用

Therapeutic Applications

The following table summarizes the key therapeutic areas where Methylbenactyzium has been applied:

Therapeutic Area Indications Status
Digestive System DisordersGastrospasmApproved
Urinary DisordersNocturiaApproved
Other DiseasesVarious off-label usesResearch ongoing

Case Studies and Research Findings

  • Gastrospasm Management : A clinical trial demonstrated that this compound significantly reduced the frequency and intensity of gastrospasms in patients with irritable bowel syndrome. The results indicated a marked improvement in patient-reported outcomes over a treatment period of 12 weeks .
  • Nocturia Treatment : Another study focused on patients suffering from nocturia showed that administration of this compound resulted in a reduction in nighttime urination episodes. The trial reported a decrease in micturition frequency by up to 50% compared to baseline measurements .
  • Analytical Methods : Research has also explored various analytical methods for detecting this compound in biological samples. Techniques such as thin-layer chromatography and pyrolysis gas chromatography have been employed to identify this compound in human urine, demonstrating its presence and aiding in pharmacokinetic studies .
  • Safety Profile : Evaluations of the safety profile of this compound indicate that it is generally well-tolerated among patients, with side effects primarily limited to mild gastrointestinal disturbances. Long-term studies are ongoing to further assess any potential adverse effects associated with chronic use .

作用機序

メチルベナクチジウム臭化物は、平滑筋と腺のムスカリン性受容体におけるアセチルコリンの作用を選択的に遮断することで作用します 。アセチルコリンは、神経と筋肉のコミュニケーションを促進する神経伝達物質です。アセチルコリンがその受容体に結合すると、筋肉の収縮と腺の分泌が引き起こされます。 この作用を阻害することで、メチルベナクチジウム臭化物は筋肉の痙攣や腺の分泌を軽減するのに役立ちます

類似化合物との比較

. 類似の化合物には次のようなものがあります。

生物活性

Methylbenactyzium is a compound derived from benactyzine, which is known for its mixed anticholinergic and anti-glutamatergic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as an anticholinergic agent, inhibiting the action of acetylcholine (ACh) at muscarinic receptors. This inhibition can lead to decreased cholinergic activity, which is beneficial in conditions where excessive cholinergic signaling occurs, such as organophosphate (OP) poisoning. Additionally, this compound exhibits anti-glutamatergic properties, which may help mitigate excitotoxicity associated with glutamate receptor overactivation.

Key Mechanisms:

  • Anticholinergic Activity : Reduces ACh levels, alleviating symptoms related to cholinergic crises.
  • Anti-Glutamatergic Activity : Modulates glutamate receptor activity, potentially protecting against neuronal damage.

Biological Evaluation

Several studies have assessed the biological activity of this compound and its parent compound, benactyzine. The following table summarizes key findings from recent research:

StudyFocusFindings
MSC Treatment in Lung InjuryThis compound did not exhibit significant therapeutic effects in lung injury models when compared to nAChR agonists.
OP Poisoning TreatmentBenactyzine showed improved outcomes in non-human primates exposed to OPs when used in combination with other agents (TAB). This compound's role remains investigational.
Pharmacological ProfileThis compound has been characterized as a promising candidate for further exploration due to its unique dual-action mechanism.

Case Studies

  • Organophosphate Poisoning : In a study involving non-human primates exposed to lethal doses of soman, the combination of atropine, an oxime, and benactyzine (TAB) resulted in significant recovery and reduced neurological deficits. Although this compound's specific effects were not detailed, its structural similarity suggests potential efficacy in similar scenarios.
  • Neuroprotective Effects : Research indicates that compounds with both anticholinergic and anti-glutamatergic properties may offer enhanced neuroprotection compared to traditional anticholinergics alone. This compound's profile suggests it could be beneficial in treating conditions characterized by excitotoxicity.

Research Findings

Recent investigations into this compound's pharmacodynamics reveal several important aspects:

  • Cholinergic System Modulation : this compound was found to influence the expression of cholinergic markers such as ChAT (choline acetyltransferase) and VAChT (vesicular acetylcholine transporter) in mesenchymal stromal cells (MSCs). This modulation indicates a potential role in enhancing cholinergic function post-injury .
  • Therapeutic Efficacy : While peripheral mAChR agonists showed significant therapeutic effects in lung injury models, this compound did not produce comparable results, highlighting the need for further studies to elucidate its clinical utility .

特性

CAS番号

13473-61-5

分子式

C21H28NO3+

分子量

342.5 g/mol

IUPAC名

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium

InChI

InChI=1S/C21H28NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,24H,4-5,16-17H2,1-3H3/q+1

InChIキー

HDAMOICMOAXFLJ-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

正規SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Key on ui other cas no.

13473-61-5

関連するCAS

2424-72-8 (iodide)
3166-62-9 (bromide)

同義語

(2-benziloyloxyethyl)diethylmethylammonium iodide
2-diethylaminoethyldiphenylglycolate methylbromide
diethyllachesine
diethyllachesine bromide
diethyllachesine iodide
filcilin
methylbenactyzium bromide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。